2-Butanone 2,4-Dinitrophenylhydrazone
Description
Properties
CAS No. |
958-60-1 |
|---|---|
Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
N-[(Z)-butan-2-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7- |
InChI Key |
WPWSANGSIWAACK-XFFZJAGNSA-N |
SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Isomeric SMILES |
CC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
Canonical SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Other CAS No. |
958-60-1 |
Pictograms |
Irritant |
Synonyms |
2-Butanone, (2,4-Dinitrophenyl)hydrazone; Butanone 2,4-Dinitrophenylhydrazone; Ethyl Methyl Ketone (2,4-dinitrophenyl)hydrazone; Methyl Ethyl Ketone 2,4-Dinitrophenylhydrazone; NSC 109807; NSC 404126; |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Elucidation of Reaction Mechanisms for 2-Butanone (B6335102) 2,4-Dinitrophenylhydrazone Formation
The synthesis of 2-butanone 2,4-dinitrophenylhydrazone from 2-butanone and 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) is a classic example of a condensation reaction. chemguide.co.uklibretexts.org This reaction proceeds through a well-understood mechanism involving the nucleophilic addition of the hydrazine (B178648) to the carbonyl group, followed by the elimination of a water molecule. chemguide.co.uklibretexts.orgscribd.com
The formation of this compound is characterized as a nucleophilic addition-elimination reaction. chemguide.co.ukscribd.comdocbrown.info The process unfolds in two primary stages:
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal amino group (-NH₂) of the 2,4-dinitrophenylhydrazine molecule on the electrophilic carbonyl carbon of 2-butanone. docbrown.info The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond. docbrown.info This attack breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine. chemguide.co.ukscribd.com
The final product, this compound, is a stable, often crystalline solid, whose formation is a qualitative indicator for the presence of the carbonyl group in 2-butanone. ijsrst.comrroij.com
The synthesis of hydrazones from aldehydes and ketones is typically catalyzed by the presence of a weak acid. organicmystery.com The reaction rate is highly dependent on the pH of the reaction medium. organicmystery.com
Acid catalysis plays a crucial role in two key steps of the mechanism:
Activation of the Carbonyl Group: In the presence of an acid, the carbonyl oxygen of 2-butanone is protonated. This protonation increases the positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to attack by the weak nucleophile, 2,4-dinitrophenylhydrazine. organicmystery.com
Facilitation of the Elimination Step: The acid catalyst also facilitates the dehydration of the carbinolamine intermediate. The hydroxyl group of the intermediate is protonated to form an -OH₂⁺ group, which is a much better leaving group (water) than the hydroxide (B78521) ion (-OH). This significantly speeds up the elimination step, leading to the formation of the final hydrazone product. nih.gov
The reaction's efficiency is governed by a delicate pH balance. If the acidity is too high (very low pH), the 2,4-dinitrophenylhydrazine, being basic, will be protonated. organicmystery.com This neutralizes its nucleophilicity, as the lone pair on the amino group is no longer available to attack the carbonyl carbon, thereby slowing or stopping the reaction. organicmystery.com Conversely, if the medium is not acidic enough (high pH), the carbonyl group is not sufficiently protonated, and the reaction proceeds very slowly. organicmystery.com Optimal reaction rates are typically achieved in a weakly acidic environment, generally with a pH between 4 and 5. organicmystery.com
Optimization of Synthetic Conditions for this compound Production
The efficient synthesis of this compound hinges on the careful control of several reaction parameters. Optimizing conditions such as the solvent system, temperature, and reactant concentrations is critical for maximizing product yield and purity while minimizing reaction time.
The choice of solvent is pivotal as it must effectively dissolve both the polar 2,4-dinitrophenylhydrazine and the less polar 2-butanone to facilitate the reaction. Ethanol (B145695) and methanol (B129727) are commonly employed solvents for this purpose. ijsrst.comrroij.com Brady's reagent, a widely used solution for this test, consists of 2,4-DNPH dissolved in a mixture of methanol and concentrated sulfuric acid. libretexts.orgrroij.com
| Solvent System | Catalyst | Typical Yield (%) | Observations |
|---|---|---|---|
| Absolute Ethanol | Glacial Acetic Acid / Concentrated HCl | 85–92% | Ensures good solubility for reactants and efficient reaction. |
| Methanol/Sulfuric Acid (Brady's Reagent) | Sulfuric Acid | High (qualitative) | Commonly used for qualitative tests; rapid precipitation of the product. libretexts.orgrroij.com |
| Water-Ethanol Mixtures (e.g., 3:1 v/v) | Acid Catalyst | ~80% | A "green chemistry" approach that can achieve high yields without compromising purity. |
| Ethanol | Hydrochloric Acid | Not specified | Used in a method for determining muscone, indicating its effectiveness for ketone derivatization. researchgate.net |
Temperature significantly influences the rate of derivatization. Increasing the temperature generally accelerates the reaction by providing the necessary activation energy. Standard laboratory procedures often involve heating the reaction mixture under reflux to maintain a constant, elevated temperature, typically at the boiling point of the chosen solvent (e.g., ~78°C for ethanol).
Studies have shown that reaction time can be substantially reduced at higher temperatures. For instance, while traditional methods may require several hours of reflux, microwave-assisted synthesis can achieve comparable yields in as little as 30 to 45 minutes. The kinetics of similar hydrolysis reactions have been shown to be temperature-dependent, with the reaction rate increasing as temperature rises within an optimal range. researchgate.net In one optimization study for a similar derivatization, temperature was identified as a significant factor affecting the reaction, with an optimal temperature found to be 65°C. researchgate.net
Most syntheses of this compound are conducted at atmospheric pressure, and there is limited research on the influence of elevated pressure on this specific derivatization.
| Method | Temperature | Typical Reaction Time | Notes |
|---|---|---|---|
| Conventional Reflux (Ethanol) | ~78°C | 4–6 hours | Standard laboratory procedure for achieving high yield. |
| Microwave-Assisted Synthesis | Higher than reflux (superheating) | 30–45 minutes | Significantly reduces reaction time with comparable yields. |
| Optimized Derivatization (Muscone) | 65°C | 30 minutes | Temperature was found to be the most significant factor in optimizing the reaction. researchgate.net |
| Reaction Kinetics Study | 100°C | Variable | Used to study the rate of derivatization at a constant elevated temperature. researchgate.net |
The molar ratio of the reactants, 2-butanone and 2,4-dinitrophenylhydrazine, is a critical factor in maximizing the product yield. While a 1:1 stoichiometric ratio is dictated by the reaction equation, in practice, an excess of the derivatizing agent (2,4-DNPH) is often used. chegg.com Using a molar excess of 2,4-DNPH helps to drive the equilibrium towards the product side, ensuring that the limiting reactant (2-butanone) is completely consumed, thereby maximizing its conversion into the hydrazone.
For example, a preparation might call for a 1.4 molar excess of 2,4-DNPH relative to 2-butanone. chegg.com In another optimization study, it was found that the molar ratio of the derivatizing agent to the ketone should be at least 300 times to achieve optimal results, though this was for analytical purposes at low concentrations. researchgate.net Higher reactant concentrations generally lead to an increased reaction rate due to the higher probability of molecular collisions. However, concentrations must be managed to prevent issues with solubility and to control the precipitation of the product.
| Reactant Ratio (2-Butanone : 2,4-DNPH) | Typical Application | Rationale |
|---|---|---|
| 1 : 1 | Standard Synthesis | Based on the reaction stoichiometry. |
| 1 : 1.4 | Preparative Synthesis | Using a molar excess of 2,4-DNPH to drive the reaction to completion. chegg.com |
| 1 : >300 | Analytical Derivatization (for HPLC) | Ensures complete derivatization of a low-concentration analyte (muscone) for quantification. researchgate.net |
Advanced Synthetic Protocols and Preparative Scale Methodologies
The synthesis of this compound, a condensation reaction between 2-butanone and 2,4-dinitrophenylhydrazine (DNPH), has evolved from traditional laboratory-scale refluxing to more efficient and environmentally conscious methods. Modern advancements focus on reducing reaction times, improving energy efficiency, and minimizing waste, while industrial-scale operations prioritize scalability, cost-effectiveness, and process control.
Recent innovations in synthetic chemistry have been applied to the production of this compound, emphasizing speed and sustainability.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govbas.bg In the synthesis of this compound, microwave-assisted methods offer a significant reduction in reaction time compared to conventional heating protocols. While traditional refluxing can take 4 to 6 hours, microwave irradiation can complete the reaction in as little as 30 to 45 minutes, achieving comparable yields of 88–90%. This rapid heating is believed to efficiently promote the protonation of the carbonyl group, thereby accelerating the nucleophilic attack by DNPH. The use of microwave technology is gaining traction, particularly in high-throughput laboratory settings where efficiency is paramount.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction Time | 4–6 hours | 30–45 minutes |
| Typical Yield | 85–92% | 88–90% |
| Energy Source | External heating (e.g., heating mantle) | Microwave Irradiation |
| Primary Advantage | Widely established and understood | Drastic reduction in reaction time |
Green Chemistry Approaches
Table 2: Overview of a Green Chemistry Approach
| Parameter | Details |
| Solvent System | Water-Ethanol Mixture (3:1 v/v) |
| Achieved Yield | ~80% |
| Key Advantage | Reduces use of volatile organic solvents, enhancing sustainability |
The industrial-scale synthesis of this compound is engineered to maximize efficiency, throughput, and cost-effectiveness while maintaining high product purity. The core chemistry remains the acid-catalyzed condensation, but the process is optimized for large-volume production.
Process Parameters and Scalability
Industrial production processes are designed for high throughput, potentially reaching 50–100 kg per hour, with a focus on achieving a final product purity of ≥98% as measured by HPLC. A critical component of process development is the implementation of solvent recovery systems. In a scaled-up process using ethanol, fractional distillation can be employed to reclaim the solvent, with industrial setups often achieving over 90% recovery. This not only reduces operational costs but also minimizes chemical waste.
Purification and Process Challenges
Crude this compound from a large-scale reaction is typically purified by recrystallization. A common solvent system for this purpose is a toluene-light petroleum ether mixture (e.g., 1:3 v/v). The process involves dissolving the crude product in hot toluene, adding light petroleum ether to induce precipitation, and cooling to complete the crystallization.
A significant challenge in the process development is managing the hydrolytic instability of the hydrazone bond, which is susceptible to cleavage in aqueous acidic conditions. To mitigate this and prevent yield loss, industrial protocols necessitate strict pH control (maintaining a pH below 2) and the use of anhydrous workup conditions, such as employing absolute ethanol and desiccants during product isolation.
Table 3: Key Parameters in Industrial-Scale Production
| Parameter | Specification / Method | Purpose |
| Throughput | 50–100 kg/hour | High-volume manufacturing |
| Purity Target | ≥98% (HPLC-grade) | Meet quality standards for analytical use |
| Solvent Recovery | >90% via fractional distillation | Cost reduction and waste minimization |
| Purification | Recrystallization (Toluene-light petroleum ether) | Removal of impurities and unreacted starting materials |
| Process Control | Strict pH control (<2), Anhydrous conditions | Prevent hydrolysis of the product |
Chemical Reactivity, Stability, and Degradation Pathways
Investigation of Stereoisomerism in 2-Butanone (B6335102) 2,4-Dinitrophenylhydrazone
The presence of a carbon-nitrogen double bond (C=N) in 2-Butanone 2,4-Dinitrophenylhydrazone gives rise to geometric isomerism, resulting in the existence of E and Z stereoisomers. While purified forms of the compound typically consist of only the E-isomer, the interconversion to the Z-isomer can occur under certain conditions, complicating chromatographic analysis. researchgate.netnih.govchromatographyonline.com
The quantitative analysis of ketones using 2,4-Dinitrophenylhydrazine (B122626) (DNPH) is often conducted in the presence of an acid catalyst. However, the addition of acid facilitates the interconversion between the E and Z isomers, leading to an equilibrium mixture. researchgate.netnih.gov For this compound, the equilibrium Z/E isomer ratio has been reported to be approximately 0.20 in the presence of phosphoric acid. researchgate.netnih.gov Another study reported a similar equilibrium Z/E ratio of 0.154. chromatographyonline.com
Several factors influence the final distribution of these isomers at equilibrium:
Acid Concentration: The concentration of the acid catalyst has a direct and significant impact on both the ratio of the isomers at equilibrium and the rate at which this equilibrium is reached. researchgate.net While very low acid concentrations (e.g., 0.0001% phosphoric acid) cause minimal isomerization, higher concentrations significantly accelerate the process.
Water Concentration: The solvent composition, particularly the presence of water, also affects the isomeric equilibrium. Studies have shown that for this compound, the Z/E ratio decreases as the concentration of water in the acetonitrile solution increases. chromatographyonline.com
Table 1: Equilibrium Z/E Isomer Ratios for Various Ketone 2,4-Dinitrophenylhydrazones in the Presence of Phosphoric Acid
| Compound | Equilibrium Z/E Isomer Ratio |
| This compound | 0.20 researchgate.netnih.gov, 0.154 chromatographyonline.com |
| 2-Pentanone 2,4-Dinitrophenylhydrazone | 0.21 researchgate.netnih.gov |
| 2-Hexanone 2,4-Dinitrophenylhydrazone | 0.22 researchgate.netnih.gov |
| Acetaldehyde 2,4-Dinitrophenylhydrazone | 0.309 chromatographyonline.com |
| Propionaldehyde 2,4-Dinitrophenylhydrazone | 0.143 chromatographyonline.com |
| Acrolein 2,4-Dinitrophenylhydrazone | 0.028 chromatographyonline.com |
| Crotonaldehyde 2,4-Dinitrophenylhydrazone | 0.093 chromatographyonline.com |
This table is interactive. Click on the headers to sort the data.
The acid-catalyzed isomerization between E and Z forms of 2,4-dinitrophenylhydrazones is a critical consideration in analytical methods. The proposed mechanism involves the protonation of the hydrazone. The phosphate ion from a catalyst like phosphoric acid can then facilitate the isomerization process, although it does not affect the final equilibrium isomer ratio constant. chromatographyonline.com The interconversion is influenced by both steric and polar effects of the substituents on the carbonyl group. rsc.org
Hydrolytic Stability and Decomposition Kinetics of this compound
The stability of the hydrazone derivative is paramount for its use in analytical applications. The C=N bond in the hydrazone is susceptible to hydrolysis, which is essentially the reverse of the formation reaction. This process regenerates the original 2-butanone and 2,4-dinitrophenylhydrazine. byjus.com
The rate of hydrolytic degradation is significantly influenced by environmental factors:
Water Concentration: As a key reactant in the hydrolysis process, the presence of water is essential for the degradation of the hydrazone. In acetonitrile solutions, the addition of trace amounts of water leads to a decrease in the concentration of the ketone derivative and an increase in the concentration of free DNPH. researchgate.netnih.gov High concentrations of water can shift the equilibrium back towards the starting materials.
pH and Acid Concentration: The hydrolysis of dinitrophenylhydrazones is acid-catalyzed. The decomposition rate of this compound is dependent on the concentration of the acid catalyst. researchgate.netnih.gov In a 0.1 mol L⁻¹ phosphoric acid solution, the decomposition reaches an equilibrium state within 10 hours. researchgate.netnih.gov However, increasing the concentration of phosphoric acid can also lead to the continuous degradation of the 2-butanone derivative. chromatographyonline.com
The primary pathway for the degradation of this compound under hydrolytic conditions is the cleavage of the C=N bond. This process results in the formation of the original reactants.
The identified degradation products are:
2-Butanone
2,4-Dinitrophenylhydrazine (DNPH)
This reversible reaction underscores the importance of controlling water content and acidity in analytical samples to prevent the decomposition of the derivative and ensure accurate measurements. researchgate.netnih.gov
Thermal and Photochemical Stability Studies of this compound
Beyond hydrolytic stability, the response of this compound to thermal and photochemical stress is also a key consideration.
Thermal Stability: While specific studies on the thermal decomposition of this compound are not extensively detailed in the provided search results, information on the parent compound, 2,4-dinitrophenylhydrazine (DNPH), provides some insight. The thermal decomposition of DNPH is a complex, multi-step process that occurs after melting (around 198-202 °C). lew.rowikipedia.org The process is described as a three-step consecutive reaction involving intermolecular dehydration, breaking of the N-N bond, and final degradation into gaseous products and a solid residue. lew.ro The presence of the butanone moiety would likely alter the specific decomposition temperatures and pathways for the derivative.
Electrophilic and Nucleophilic Reactions of the Hydrazone Moiety
The chemical reactivity of this compound is centered around the hydrazone functional group (>C=N-NH-), which possesses both nucleophilic and electrophilic characteristics. The nature and reactivity of this moiety are significantly influenced by the strong electron-withdrawing effects of the two nitro groups on the phenyl ring.
The hydrazone group contains two nitrogen atoms with lone pairs of electrons and a carbon-nitrogen double bond (C=N). The terminal nitrogen atom (-NH-) is nucleophilic and can participate in reactions with electrophiles. For instance, it can undergo acylation when treated with carboxylic acid anhydrides. tandfonline.com The reaction involves the nucleophilic attack of the terminal nitrogen on the carbonyl carbon of the anhydride, leading to the formation of an N-acyl derivative. This reactivity highlights the influence of substituents on the aryl ring; while phenylhydrazine readily reacts with various electrophiles, the dinitro-substituted version is less reactive due to the reduced electron density on the nitrogen atoms. tandfonline.com
Conversely, the carbon atom of the C=N bond is electrophilic, analogous to the carbon in an imine or a carbonyl group. This electrophilicity makes it susceptible to attack by nucleophiles. The C=N bond can undergo addition reactions, including reduction. For example, the imine-like double bond can be reduced to a single C-N bond by hydride reagents. This susceptibility to nucleophilic attack is also evident in the hydrolysis of the hydrazone, which is the reverse of its formation reaction. wikipedia.org Under acidic conditions, a water molecule acts as a nucleophile, attacking the electrophilic carbon and ultimately leading to the cleavage of the C=N bond to regenerate 2-butanone and 2,4-dinitrophenylhydrazine. researchgate.net The decomposition rate is dependent on the concentration of the acid catalyst. researchgate.net
The C=N double bond also gives rise to stereoisomerism. For unsymmetrical ketones like 2-butanone, the resulting hydrazone can exist as E and Z isomers. nih.gov Studies have shown that while the purified form of ketone-2,4-dinitrophenylhydrazones may consist of only the E-isomer, the presence of an acid catalyst promotes isomerization, leading to an equilibrium mixture of both E and Z isomers. researchgate.net This isomerization underscores the dynamic nature of the C=N bond under catalytic conditions.
| Compound | Equilibrium Z/E Isomer Ratio |
|---|---|
| This compound | 0.20 |
Exploration of Rearrangement Reactions Involving this compound (e.g., Fischer Indole Synthesis relevance)
The Fischer indole synthesis is a prominent organic reaction that converts arylhydrazones into indoles under acidic conditions. wikipedia.orgthermofisher.com The mechanism is understood to proceed through an acid-catalyzed isomerization of the hydrazone to its enamine tautomer, followed by a critical nih.govnih.gov-sigmatropic rearrangement. This rearrangement breaks the N-N bond and forms a new C-C bond, leading to a di-imine intermediate which then cyclizes and eliminates ammonia to form the aromatic indole ring. wikipedia.orgbyjus.com
Given that this compound is an arylhydrazone, its potential to undergo the Fischer indole synthesis is a relevant consideration. However, the success of this reaction is highly dependent on the electronic properties of the arylhydrazine component. youtube.com The key nih.govnih.gov-sigmatropic rearrangement step involves the nucleophilic attack of an enamine onto the aromatic ring. youtube.com
The presence of the two strongly electron-withdrawing nitro groups (-NO₂) on the phenyl ring of this compound has a profound deactivating effect. These groups significantly reduce the electron density of the aromatic ring and decrease the nucleophilicity of the nitrogen atom attached to it. youtube.comyoutube.com Research and established principles of the Fischer indole synthesis indicate that electron-donating groups on the aryl ring accelerate the reaction, whereas electron-withdrawing groups hinder or prevent it entirely. youtube.comyoutube.com The reduced nucleophilicity of the enamine and the deactivated aromatic ring make the required electrocyclic rearrangement energetically unfavorable.
| Substituent Type | Example Groups | Effect on Reaction Rate | Reason |
|---|---|---|---|
| Electron-Donating Groups (EDG) | -CH₃, -OCH₃ | Increases rate | Increases electron density of the ring, enhancing nucleophilicity for the sigmatropic rearrangement. |
| Electron-Withdrawing Groups (EWG) | -NO₂, -Cl | Decreases rate or prevents reaction | Decreases electron density of the ring, deactivating it towards the required rearrangement and cyclization steps. |
Mentioned Compounds
| Compound Name |
|---|
| 2-Butanone |
| 2,4-Dinitrophenylhydrazine |
| This compound |
| Indole |
| Phenylhydrazine |
| Acetone phenylhydrazone |
| Cyclohexanone 2,4-dinitrophenylhydrazone |
| Tetrahydrocarbazole |
| Ammonia |
Advanced Analytical Method Development and Applications
High-Performance Liquid Chromatography (HPLC) Methodologies for 2-Butanone (B6335102) 2,4-Dinitrophenylhydrazone
HPLC is the predominant technique for the analysis of carbonyl compounds derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting hydrazone is a chromophore, which allows for sensitive detection using UV-Vis detectors. Method development focuses on optimizing separation from other carbonyl derivatives and matrix components.
Column Chemistry Selection and Optimization for Resolution
The separation of 2-butanone 2,4-dinitrophenylhydrazone is almost universally performed using reversed-phase HPLC. The selection of the stationary phase is critical for achieving the necessary resolution, especially from structurally similar compounds and potential isomers.
C18 (Octadecylsilane) Columns: The most common choice for this analysis is a C18 column, which provides a hydrophobic stationary phase that effectively retains the relatively nonpolar DNPH derivatives. Various manufacturers offer C18 columns that have been successfully used for this application, including Supelco C18, Alltima C18, and HALO C18. researchgate.nethplc.eu These columns provide good separation for a wide range of aldehyde and ketone derivatives. researchgate.net
Isomer Separation: A significant challenge in the chromatography of this compound is the potential presence of E and Z stereoisomers due to the C=N double bond. nih.govchromatographyonline.com While purified standards may consist of only the E-isomer, the addition of acid can catalyze the formation of the Z-isomer, leading to peak splitting or broadening. nih.govchromatographyonline.com Achieving resolution between these isomers is crucial for accurate quantification. While standard C18 columns can sometimes separate these isomers, specialized column chemistries may offer enhanced selectivity. For instance, an alkyl amide reversed-phase column has been shown to successfully separate the E and Z isomers of various carbonyl-DNPH derivatives. chromatographyonline.com
Table 1: Examples of HPLC Columns Used for Carbonyl-DNPH Derivative Analysis
| Column Brand/Type | Dimensions | Particle Size | Application Note |
| Supelco C18 | 25 cm x 4.6 mm | 5 µm | Good separation of ketone-DNPH derivatives in alcoholic matrices. researchgate.net |
| Alltima C18 | 150 mm x 4.6 mm | 5 µm | Used for the analysis of muscone-DNPH derivative. |
| HALO C18 | 150 mm x 4.6 mm | 2.7 µm | Baseline resolution of 13 carbonyl-DNPH derivatives using fused-core particle technology. hplc.eu |
| Agilent ZORBAX Eclipse Plus C18 | 150 mm x 4.6 mm | 5 µm / 1.8 µm | Analysis of 13 DNPH-derivatized aldehydes and ketones, demonstrating both HPLC and UHPLC capabilities. grupobiomaster.com |
| Hichrome C18 | 250 mm x 4.6 mm | 5 µm | Evaluation of mobile phase composition for the analysis of 15 aldehyde/ketone-DNPH derivatives. researchgate.net |
Mobile Phase Composition and Gradient Elution Development
The mobile phase composition is a key parameter that controls the retention and selectivity of the separation. For reversed-phase chromatography of DNPH derivatives, mixtures of water and an organic modifier are used.
Common Mobile Phases: The most frequently used mobile phases consist of acetonitrile and water (AW) or, less commonly, methanol (B129727) and water (MW). researchgate.net Acetonitrile is often preferred as it typically provides better separation efficiency for these compounds. The addition of tetrahydrofuran (THF) to the acetonitrile/water mobile phase has been shown to be necessary to achieve baseline resolution for some complex mixtures of 13 carbonyl derivatives, altering the peak elution order in the process. hplc.eu
Gradient Elution: Due to the range of polarities among different carbonyl-DNPH derivatives in a typical sample, gradient elution is almost always employed. A typical gradient starts with a higher proportion of water and gradually increases the concentration of the organic solvent (e.g., acetonitrile). This allows for the elution of more polar derivatives first, followed by the less polar ones, ensuring that all compounds are eluted in a reasonable time with good peak shape. researchgate.nethplc.eu
Effect of Additives and Water Content: The mobile phase composition can influence the equilibrium between the E and Z isomers. For this compound, studies have shown that the Z/E isomer ratio decreases as the concentration of water in the mobile phase increases. chromatographyonline.com Furthermore, the addition of a small amount of acid, such as phosphoric acid, to the mobile phase or the sample can be used to force the isomers into a stable equilibrium, leading to more reproducible peak areas. nih.govchromatographyonline.com
Table 2: Example of a Gradient Elution Program for Carbonyl-DNPH Derivatives
| Time (min) | %A (Water) | %B (Acetonitrile/THF 80:20) |
| 0.0 | 55 | 45 |
| 7.5 | 42 | 58 |
| 9.0 | 20 | 80 |
| 12.0 | 20 | 80 |
This table is an illustrative example based on a published method. hplc.eu
Detector Selection and Parameter Optimization (UV-Vis, DAD, LED)
The 2,4-dinitrophenylhydrazone derivative contains a dinitrophenyl group, which is a strong chromophore, making it ideally suited for detection by UV-Vis spectroscopy.
UV-Vis and Diode Array Detectors (DAD): Standard HPLC systems are typically equipped with a UV-Vis detector or a Diode Array Detector (DAD). The maximum absorption wavelength for most DNPH derivatives is around 360-365 nm, and this range is commonly used for detection to achieve high sensitivity and selectivity. researchgate.net A DAD offers the advantage of acquiring the full UV-Vis spectrum for each peak, which can aid in peak identification and purity assessment. researchgate.net
Light-Emitting Diode (LED) Detectors: More recently, transportable HPLC systems have utilized LED detectors. While functional, studies comparing UV and LED detectors for this application have found that UV detectors offer better sensitivity, with lower limits of detection (LOD).
Parameter Optimization: For optimal sensitivity, the detection wavelength should be set at the absorption maximum of the this compound derivative. A DAD can be used to confirm the optimal wavelength. The spectral patterns of Z-isomers can differ from their E-isomer counterparts, with absorption maxima shifted to slightly shorter wavelengths. nih.gov This must be considered during method development to ensure accurate quantification if both isomers are present.
Robustness Evaluation and Validation of HPLC Methods
Method validation is essential to ensure that the analytical procedure is reliable, reproducible, and accurate for its intended purpose. Validation for this compound analysis typically follows ICH guidelines and evaluates several key parameters.
Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. Linearity is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (r²) of the calibration curve, which should be close to 1.0. researchgate.net
Precision and Accuracy: Precision refers to the closeness of repeated measurements, often expressed as the relative standard deviation (RSD), while accuracy is the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. For a validated method, RSD values for repeatability are expected to be low (e.g., < 5%).
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are crucial for trace-level analysis and are typically determined based on the signal-to-noise ratio (S/N), with common values being 3 for LOD and 10 or 15 for LOQ. d-nb.info
Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, and column temperature. A critical aspect of robustness for this analysis is managing the E/Z isomerism. The most effective approach to ensure robust and reproducible results is to add phosphoric acid (0.02–1.0%) to both the samples and the standard solutions. nih.govchromatographyonline.com This forces a consistent equilibrium between the two isomers, ensuring that the total peak area (or the area of a single isomer peak) is proportional to the total concentration of the analyte. nih.govchromatographyonline.com
Gas Chromatography (GC) and Hyphenated Techniques for this compound Analysis
While HPLC is more common, GC can also be used for the analysis of DNPH derivatives. The derivatives have lower volatility than the parent carbonyls, making them amenable to GC analysis, often with hyphenated techniques like mass spectrometry (GC-MS) for definitive identification.
GC Column Selection and Temperature Programming
The selection of the GC column and the optimization of the temperature program are the most critical factors for a successful separation.
GC Column Selection: The choice of the stationary phase is the most important step in column selection and is based on the principle of "like dissolves like." sigmaaldrich.com The 2,4-dinitrophenylhydrazone derivative of 2-butanone is a moderately polar molecule. Therefore, a stationary phase of intermediate polarity is often a good starting point. However, non-polar phases have also been used successfully.
Stationary Phase: The choice of stationary phase dictates the selectivity of the separation. sigmaaldrich.com Non-polar phases (e.g., those based on dimethylpolysiloxane) separate analytes primarily based on boiling point. More polar phases (e.g., containing phenyl or cyanopropyl groups) provide different selectivity based on dipole-dipole or other interactions. sigmaaldrich.com
Column Dimensions: Standard capillary columns (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) offer a good balance of resolution, analysis time, and sample capacity for general applications. merckmillipore.com
The development of a temperature program typically involves optimizing the following:
Initial Temperature and Hold Time: A low initial temperature (e.g., 40-60°C) is used to ensure good trapping and focusing of the analytes at the head of the column, which is particularly important for resolving volatile components. chromatographyonline.comchromatographyonline.com For splitless injections, an initial hold time is required to allow for the complete transfer of the sample to the column. chromatographyonline.com
Ramp Rate: The rate at which the temperature is increased affects resolution. A common starting point for a "scouting" gradient is 10°C/min. chromatographyonline.com Slower ramp rates generally improve resolution but increase analysis time. An optimal ramp rate can be estimated as 10°C per column hold-up time. chromatographyonline.comelementlabsolutions.com
Final Temperature and Hold Time: The final temperature should be high enough to ensure that all analytes of interest and any heavier matrix components are eluted from the column. chromatographyonline.com A hold at the final temperature helps to "bake out" the column, preventing carryover between injections. chromatographyonline.com
Table 3: General Guidelines for GC Temperature Program Development
| Parameter | Guideline | Rationale |
| Initial Temperature | 10-20°C below the solvent boiling point (for splitless injection). elementlabsolutions.com | Allows for solvent focusing and improves trapping of volatile analytes. |
| Initial Hold | Match to splitless time (e.g., 30-90 s). Avoid for split injections if possible. elementlabsolutions.com | Ensures complete sample transfer to the column. |
| Ramp Rate | Start with 10°C/min. Optimize based on resolution needs. chromatographyonline.com | Balances resolution and analysis time. Slower ramps increase resolution. |
| Final Temperature | ~20°C above the elution temperature of the last analyte. chromatographyonline.com | Ensures all components are eluted from the column. |
| Final Hold | Hold for several minutes to clean the column. | Prevents sample carryover and contamination of subsequent runs. |
GC-MS for Simultaneous Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the simultaneous identification and quantification of this compound. This method is particularly valuable for the analysis of complex mixtures of carbonyl compounds. An improved GC-MS method has been described for the analysis of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine (DNPH) nih.gov. This technique allows for the separation and analysis of not only commonly analyzed carbonyls like formaldehyde and acetaldehyde but also various C4, C5, and C6 isomeric carbonyl compounds, including 2-butanone nih.gov.
A key challenge in the GC-MS analysis of DNPH derivatives is their potential for thermal decomposition in the heated GC inlet. Optimization of the GC conditions is crucial to minimize this degradation and ensure accurate quantification nih.gov. The mass spectrum of this compound typically exhibits a prominent molecular ion peak, which is instrumental for its identification nih.gov. High-resolution mass spectrometry can provide the exact mass, further confirming the molecular formula. Tandem mass spectrometry (MS-MS) reveals characteristic fragmentation patterns that aid in structural confirmation .
For quantitative analysis, the use of a standard mixture of DNPH-carbonyl compounds for calibration has been shown to significantly improve the linear range of the method compared to using individual compound standards nih.gov. The minimum detectable quantity for carbonyls using this method can range from 1.4 to 5.6 µ g/cigarette , demonstrating its sensitivity for trace analysis nih.gov.
Derivatization Strategies for Carbonyl Compound Detection Using 2,4-Dinitrophenylhydrazine
Optimization of Derivatization Reaction Conditions in Analytical Samples
The derivatization of 2-butanone with 2,4-dinitrophenylhydrazine (DNPH) to form this compound is a cornerstone of its analytical determination. The efficiency of this reaction is highly dependent on several factors that must be optimized to ensure accurate and reproducible results. Key parameters that influence the derivatization include the concentration of the DNPH reagent, the type and concentration of the acid catalyst, the reaction temperature, and the reaction time.
Studies have shown that the acidity of the solution significantly impacts the derivatization rate coresta.org. For aqueous samples, the optimal acidity for the derivatization of carbonyl compounds with DNPH has been found to be a pH of 2.0 researchgate.net. The choice of acid catalyst, such as hydrochloric acid or phosphoric acid, and its concentration can affect both the reaction rate and the stability of the resulting hydrazone researchgate.net.
The reaction temperature is another critical parameter. An orthogonal test on the derivatization of muscone with DNPH revealed that temperature had a significant effect on the reaction, with an optimal temperature of 65°C researchgate.net. The reaction time also needs to be sufficient to ensure complete derivatization. For the derivatization of muscone, a reaction time of 30 minutes was found to be optimal researchgate.net. Furthermore, the molar ratio of DNPH to the carbonyl compound should be sufficiently high to drive the reaction to completion .
The solvent used as the reaction medium also plays a role. While acetonitrile is commonly used to dissolve the DNPH reagent and elute the derivatives from solid-phase extraction cartridges, the presence of water in the sample can influence the reaction equilibrium and the stability of the hydrazone researchgate.netchromatographyonline.com.
| Factor | Optimal Condition | Source |
| pH | 2.0 (for aqueous samples) | researchgate.net |
| Temperature | 65°C (for muscone derivatization) | researchgate.net |
| Reaction Time | 30 minutes (for muscone derivatization) | researchgate.net |
| Molar Ratio | DNPH in significant excess | |
| Solvent | Acetonitrile is common, but water content needs consideration | researchgate.netchromatographyonline.com |
Interactive Data Table: Optimization of Derivatization Reaction Conditions
Sample Preparation Techniques for Various Matrices (e.g., air, water, biological fluids)
The detection and quantification of 2-butanone in diverse environmental and biological matrices necessitate specific sample preparation techniques to isolate and concentrate the analyte before derivatization and analysis.
Air Samples: For air analysis, a common method involves drawing a known volume of air through a sorbent tube or cartridge coated with an acidified solution of 2,4-dinitrophenylhydrazine (DNPH) mdpi.comepa.govsigmaaldrich.com. As the air passes through, carbonyl compounds, including 2-butanone, react with the DNPH to form stable dinitrophenylhydrazone derivatives that are trapped on the sorbent. The derivatives are then eluted from the cartridge with a solvent, typically acetonitrile, and the eluate is analyzed by High-Performance Liquid Chromatography (HPLC) sigmaaldrich.comca.gov. To prevent interference from ozone, which can degrade both DNPH and its derivatives, an ozone scrubber or denuder may be placed upstream of the DNPH cartridge epa.govsigmaaldrich.com.
Water Samples: In the case of water samples, a measured volume is typically buffered to an acidic pH (around 3) before the addition of the DNPH reagent greenrivertech.com.twunitedchem.com. The derivatization is often carried out at a slightly elevated temperature (e.g., 40°C) for a specific duration (e.g., one hour) to ensure complete reaction greenrivertech.com.twunitedchem.com. Following derivatization, the this compound is extracted from the aqueous matrix using solid-phase extraction (SPE) with a C18 sorbent unitedchem.comresearchgate.net. The derivative is then eluted from the SPE cartridge with a suitable organic solvent, such as ethanol (B145695) or acetonitrile, for subsequent HPLC analysis greenrivertech.com.twresearchgate.net.
Biological Fluids: The analysis of 2-butanone in biological fluids also employs the DNPH derivatization strategy. This approach is utilized for the detection of carbonyl compounds in biological tissues and fluids, aiding in the study of enzyme mechanisms and the development of diagnostic assays smolecule.com. The sample preparation would typically involve protein precipitation or other cleanup steps to remove interfering matrix components before derivatization and extraction of the this compound.
| Matrix | Sampling/Extraction Method | Key Considerations |
| Air | DNPH-coated sorbent cartridges | Use of ozone scrubbers to prevent interference. epa.govsigmaaldrich.com |
| Water | Solid-Phase Extraction (SPE) with C18 | pH adjustment to ~3 and controlled temperature for derivatization. greenrivertech.com.twunitedchem.com |
| Biological Fluids | Protein precipitation followed by extraction | Removal of interfering matrix components is crucial. smolecule.com |
Interactive Data Table: Sample Preparation Techniques
Mitigation of Analytical Errors Due to Isomerization and Decomposition
A significant challenge in the analysis of this compound is the potential for analytical errors arising from E/Z isomerization and decomposition of the derivative. The carbon-nitrogen double bond in the hydrazone allows for the existence of two geometric isomers, the E- and Z-isomers researchgate.net. While purified ketone-2,4-dinitrophenylhydrazones typically consist of only the E-isomer, the presence of an acid catalyst can promote the interconversion between the two forms, leading to the appearance of both isomers in chromatograms researchgate.netresearchgate.net. This can complicate quantification if the two isomers are not fully resolved or if the detector response is different for each.
The equilibrium between the E and Z isomers is influenced by the concentration of the acid catalyst researchgate.net. For this compound, the equilibrium Z/E isomer ratio is approximately 0.20 in the presence of phosphoric acid researchgate.net. The water content in the solvent can also affect this equilibrium, with the Z/E ratio of 2-butanone-2,4-dinitrophenylhydrazone decreasing as the water concentration increases chromatographyonline.com.
Decomposition of the hydrazone derivative back to the original carbonyl compound and DNPH can also occur, particularly in the presence of acid and water researchgate.netsmolecule.com. The rate of this decomposition is dependent on the acid concentration researchgate.net.
To mitigate these analytical errors, it is recommended to add a minimal concentration of the acid catalyst to both the standard reference solutions and the samples. Allowing sufficient time for the isomerization to reach equilibrium before analysis (e.g., 27 hours in a 0.001 mol L⁻¹ acid solution) can lead to more consistent and accurate results researchgate.net.
| Issue | Cause | Mitigation Strategy |
| E/Z Isomerization | Acid-catalyzed interconversion around the C=N double bond. researchgate.net | Add a minimal and consistent concentration of acid to both samples and standards; allow sufficient time to reach equilibrium. researchgate.net |
| Decomposition | Acid-catalyzed hydrolysis in the presence of water. researchgate.netsmolecule.com | Control the concentration of acid and water in the analytical solution. researchgate.netchromatographyonline.com |
Interactive Data Table: Mitigation of Analytical Errors
Application of this compound as a Reference Standard
This compound serves as a crucial reference standard in analytical chemistry for the accurate identification and quantification of 2-butanone in various samples smolecule.com. Certified reference materials of this compound are commercially available and are used to calibrate analytical instruments, such as HPLC and GC-MS systems sigmaaldrich.comsigmaaldrich.com. The use of a stable, well-characterized reference standard is fundamental for method validation, ensuring the accuracy, precision, and comparability of analytical results across different laboratories.
In environmental monitoring, for instance, standard solutions of this compound are used to create calibration curves for quantifying the concentration of 2-butanone in air and water samples after derivatization with DNPH nih.gov. Similarly, in food and beverage analysis and biomedical research, this reference material is essential for the reliable measurement of 2-butanone levels nih.govresearchgate.net.
The purity of the reference standard is of utmost importance. The synthesis and certification of these standards involve rigorous purification and characterization to ensure their suitability for quantitative analysis. The availability of high-purity this compound allows for the preparation of accurate stock and working standard solutions, which are then used to spike control samples and assess the recovery of the analytical method epa.gov.
Emerging Analytical Technologies and Miniaturized Systems
The field of analytical chemistry is continuously evolving, with a drive towards developing faster, more sensitive, and more portable analytical methods. For the analysis of carbonyl compounds like 2-butanone, several emerging technologies are showing promise. Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including improved resolution, faster analysis times, and reduced solvent consumption for the separation of DNPH derivatives fishersci.comchromatographyonline.com.
There is also a growing interest in the development of miniaturized analytical systems, often referred to as "lab-on-a-chip" or microfluidic devices. These systems integrate sample preparation, derivatization, separation, and detection into a small, portable device. While specific applications of miniaturized systems for the analysis of this compound are still in the early stages of development, the potential benefits are substantial. These include reduced sample and reagent consumption, faster analysis times, and the possibility of on-site, real-time monitoring.
Other emerging technologies for carbonyl detection include fluorescence-based probes and electrochemical sensors, which may offer alternative or complementary approaches to the traditional DNPH derivatization method patsnap.com. These technologies aim to improve selectivity and sensitivity, and to simplify the analytical workflow. As these technologies mature, they are likely to find application in the analysis of 2-butanone and other carbonyl compounds in a wide range of fields.
Development of Transportable HPLC Systems for On-Site Analysis
The standard method for analyzing airborne aldehydes and ketones involves capturing them on a sorbent tube coated with 2,4-dinitrophenylhydrazine (DNPH). gerstelus.comhitachi-hightech.com In this process, the carbonyl compounds, including 2-butanone, react with DNPH to form their corresponding stable hydrazone derivatives, which are then eluted with a solvent like acetonitrile and analyzed using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. gerstelus.com The 2,4-dinitrophenylhydrazone derivative is ideal for this analysis because it is a chromophore, meaning it strongly absorbs ultraviolet light, allowing for sensitive detection.
Traditionally, this process involves collecting samples in the field and transporting them to an off-site laboratory for analysis, a method that can be slow and may compromise sample integrity due to degradation or volatile losses during transport and storage. mdpi.comchromatographyonline.com To address these limitations, significant research has focused on developing transportable or portable HPLC systems for rapid, on-site analysis.
The primary advantages of on-site analysis with portable instruments include:
Timeliness: Immediate analysis provides real-time data for rapid decision-making, which is crucial for monitoring occupational exposure or environmental spills. rsc.org
Sample Integrity: On-site analysis minimizes the potential for analyte loss or degradation that can occur during sample transport and storage. chromatographyonline.com
Efficiency: It reduces the logistical complexity and costs associated with shipping samples to a central laboratory.
Recent advancements have led to the miniaturization of analytical devices, including portable chromatographs. researchgate.net These systems are designed for field use, offering capabilities comparable to their benchtop counterparts but in a compact and robust format. For instance, fully automated portable 2-dimensional gas chromatography (GC) devices have been successfully used for the on-site analysis of VOCs in occupational settings, providing results in as little as 5 to 15 minutes. rsc.org While much of the portable instrument development for VOCs has focused on GC, the principles are being adapted for HPLC systems to analyze less volatile derivatives like this compound. These transportable HPLC systems are essential for applications where derivatization is necessary for detection, such as in environmental air quality monitoring according to EPA methods. gerstelus.com
Table 1: Comparison of On-Site vs. Off-Site Analysis of Carbonyl Compounds
| Feature | On-Site Analysis (Transportable HPLC) | Off-Site Laboratory Analysis (Conventional HPLC) |
| Analysis Time | Rapid (minutes to hours) | Slow (days to weeks) |
| Sample Integrity | High (minimal loss or degradation) | Risk of compromise during transport/storage |
| Logistics | Simplified (analysis at the sampling location) | Complex (requires sample preservation and shipping) |
| Decision Making | Real-time data allows for immediate action | Delayed decisions based on lab turnaround time |
| Instrumentation | Compact, portable, robust | Large, stationary, requires controlled environment |
Sensor Development Utilizing Hydrazone Chemistry
The hydrazone functional group (–C=N-NH–) has become a versatile and widely used platform in the development of chemical sensors. rsc.orgresearchgate.net This is due to the ease of its synthesis, typically a one-step condensation reaction between a ketone or aldehyde and a hydrazine (B178648) derivative, and its unique electronic and structural properties. rsc.orgnih.gov Hydrazone-based chemosensors are designed to detect a wide range of analytes, including metal ions and anions, through mechanisms that produce a measurable signal, such as a change in color (colorimetric) or fluorescence. researchgate.netnih.gov
The fundamental principle of a hydrazone-based sensor involves coupling a recognition unit (a chelating site that binds the target analyte) with a signaling unit (a fluorophore or chromophore). rsc.org The hydrazone linkage itself can also participate directly in the binding and signaling process. researchgate.net Upon binding with a target analyte, the sensor's electronic properties are altered, leading to a distinct change in its absorption or emission spectrum. rsc.org
Mechanisms of Detection in Hydrazone Sensors:
Fluorescent Sensors: These sensors can be of the "turn-on" type, where fluorescence intensity increases upon binding the analyte, or "turn-off," where the fluorescence is quenched. nih.gov These changes can be triggered by various photophysical processes, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT). rsc.org
Colorimetric Sensors: The binding of an analyte causes a shift in the sensor's maximum absorption wavelength, resulting in a visible color change. This allows for the qualitative or semi-quantitative detection of an analyte without the need for sophisticated instrumentation. researchgate.net
Hydrazone chemistry has been instrumental in creating highly selective and sensitive sensors for various environmentally and biologically important species. For example, specific hydrazone-based sensors have been developed for the detection of toxic metal ions such as Al³⁺, Fe³⁺, Cu²⁺, and Hg²⁺ in aqueous solutions. rsc.orgnih.gov The selectivity of the sensor is engineered by carefully designing the chelation site to favor binding with a specific ion. rsc.org
Table 2: Examples of Hydrazone-Based Fluorescent Sensors for Metal Ion Detection
| Sensor Structure Base | Target Analyte | Sensing Mechanism | Limit of Detection (LoD) |
| Naphthalene–hydrazone | Al³⁺ | "Turn-on" fluorescence (AIE and ESIPT) | 20 nM nih.gov |
| Pyrazine-based (from Vitamin B₆) | Al³⁺ | "Turn-on" fluorescence (AIE) | 8 nM nih.gov |
| Fluorescein-based hydrazone | Hg²⁺ | "Turn-on" fluorescence | 0.23 µM nih.gov |
| Isatin-derived hydrazone | Hg²⁺ | "Turn-on" fluorescence | 3.6 µM nih.gov |
| Benzoxazole–hydrazone | Cr³⁺, Al³⁺, Fe³⁺ | Multi-analyte "turn-on" and "turn-off" | Not specified rsc.org |
Furthermore, researchers have developed hydrazone sensors for anions like fluoride (F⁻) and cyanide (CN⁻), where the interaction is based on hydrogen bonding or deprotonation of the hydrazone's N-H group. rsc.orgresearchgate.net The versatility, straightforward synthesis, and tunable properties of hydrazones ensure they will continue to be a key component in the future development of advanced chemical sensors. rsc.orgrsc.org
Environmental and Non Human Biological Research Applications
Environmental Occurrence and Fate Studies of 2-Butanone (B6335102) and Its 2,4-Dinitrophenylhydrazone Derivative
2-Butanone, also known as methyl ethyl ketone (MEK), is released into the environment from both natural and anthropogenic sources, including vegetation, vehicle exhaust, and industrial solvents. cdc.govnih.gov Its subsequent behavior in the environment, along with that of its analytical derivative, 2,4-dinitrophenylhydrazone, is of significant interest in environmental science.
In the atmosphere, 2-butanone is an oxygenated volatile organic compound (OVOC) that plays a role in photochemical reactions. mdpi.comcopernicus.org It is primarily removed from the atmosphere through its reaction with hydroxyl (OH) radicals. copernicus.orgresearchgate.net This reaction contributes to the formation of secondary pollutants such as ozone (O3) and peroxyacetyl nitrate (PAN), particularly in the presence of nitrogen oxides (NOx). mdpi.comcopernicus.org The atmospheric lifetime of 2-butanone is estimated to be around 5.4 days, which is intermediate compared to other VOCs like isoprene (8.2 hours) and acetone (38 days). copernicus.org The degradation of 2-butanone in the atmosphere can lead to the formation of acetaldehyde and formaldehyde. copernicus.org
Atmospheric carbonyl compounds, including 2-butanone, are significant as both precursors and intermediates in photochemical processes. mdpi.com As precursors, they can directly engage in reactions that form secondary pollutants. mdpi.com As intermediates, they can undergo photolysis or react further with atmospheric radicals, influencing the generation of photochemical pollutants. mdpi.com
Table 1: Atmospheric Lifetime and Reaction Rate Constants of Selected Carbonyls
| Compound | Atmospheric Lifetime | OH Radical Reaction Rate Constant (kOH) (cm³ s⁻¹) |
| 2-Butanone (MEK) | 5.4 days | 1.15 x 10⁻¹² |
| Isoprene | 8.2 hours | - |
| Acetone | 38 days | - |
| Formaldehyde | - | - |
| Acetaldehyde | - | - |
Source: Data compiled from scientific literature. copernicus.org
When released into water or soil, 2-butanone is expected to volatilize rapidly from surfaces into the atmosphere. cdc.govcdc.gov It exhibits high mobility in soil and has the potential to leach into groundwater due to its limited adsorption to soil and sediment particles. cdc.govnih.govchej.org In water, 2-butanone is not expected to significantly bioconcentrate in aquatic organisms. cdc.govcdc.gov Natural biological processes are the primary means of its breakdown in water, with an estimated degradation period of about two weeks. cdc.gov
The persistence of 2-butanone in groundwater can be a concern at contaminated sites, where it can remain for several weeks. chej.org It has been identified at numerous hazardous waste sites, highlighting its environmental relevance. cdc.gov The transport of the 2,4-dinitrophenylhydrazone derivative in these systems is less studied, as it is primarily formed for analytical purposes and not typically released in large quantities into the environment. Its stability is pH-dependent, with hydrolysis occurring under acidic conditions, which would reverse the derivatization process.
Microbial degradation is a key process for the removal of 2-butanone from water and soil under both aerobic and anaerobic conditions. cdc.gov Various microorganisms can utilize 2-butanone as a carbon source. For instance, bacteria such as Klebsiella pneumoniae can produce 2-butanone from glucose through their native 2,3-butanediol synthesis pathway. researchgate.net Other bacteria, including certain species of Pseudomonas, Candida, Hansenula, and Methylococcus, are also known to be involved in the production or degradation of 2-butanone. provectusenvironmental.com Some sulfate-reducing bacteria have demonstrated pathways for the degradation of 2-butanone. researchgate.net
The microbial degradation of the 2,4-dinitrophenylhydrazone derivative is not as well-documented. However, research on related dinitrophenyl compounds, such as 2,4-dinitrophenol (DNP), indicates that microbial breakdown is possible. For example, a co-culture of Pseudomonas sp. and Rhodococcus imtechensis has been shown to completely degrade 2,4-dinitroanisole (DNAN), a related compound, with 2,4-DNP as an intermediate. nih.gov The degradation of 2,4-DNP itself has been observed in various bacteria, often involving the reduction of the nitro groups. hibiscuspublisher.comresearchgate.net This suggests that microbial consortia in the environment could potentially degrade 2-butanone 2,4-dinitrophenylhydrazone, likely by first cleaving the hydrazone bond or modifying the dinitrophenyl ring.
Monitoring and Quantification of Carbonyl Pollutants in Environmental Samples Using this compound as a Model
The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazone derivatives is a widely used and standardized method for the detection and quantification of these pollutants in environmental samples. mdpi.comepa.govfishersci.com this compound serves as a key derivative in these analytical procedures.
The DNPH derivatization method is a cornerstone of air quality monitoring for carbonyls, including 2-butanone, in ambient, indoor, and workplace environments. nih.govnih.govlabtorg.kz The standard procedure involves drawing air through a sorbent cartridge coated with acidified DNPH. labtorg.kzca.gov Carbonyls in the air react with the DNPH to form their corresponding 2,4-dinitrophenylhydrazone derivatives, which are trapped on the cartridge. labtorg.kzca.gov
Following sampling, the derivatives are eluted from the cartridge using a solvent, typically acetonitrile, and then analyzed by high-performance liquid chromatography (HPLC) with UV detection. fishersci.comca.gov The hydrazone derivatives are chromophores, meaning they absorb UV light, which allows for sensitive detection. This methodology is specified in several regulatory methods, such as U.S. EPA Method TO-11A for ambient air. fishersci.comlabtorg.kz The method is sensitive enough to detect carbonyl concentrations at the parts-per-billion by volume (ppbv) level. ca.gov
Table 2: Common EPA Methods for Carbonyl Analysis Using DNPH Derivatization
| EPA Method | Matrix | Description |
| TO-11A | Ambient Air | Determination of Formaldehyde and Other Carbonyls in Ambient Air using Adsorbent Cartridge followed by HPLC. fishersci.comlabtorg.kz |
| 8315A | Aqueous, Soil, Waste, Indoor Air | Determination of Carbonyl Compounds by High-Performance Liquid Chromatography (HPLC). epa.govfishersci.com |
| 554 | Drinking Water | Determination of Carbonyl Compounds in Drinking Water by Dinitrophenylhydrazine Derivatization and HPLC. fishersci.comthermofisher.com |
Source: U.S. Environmental Protection Agency (EPA) documentation. epa.govfishersci.comlabtorg.kzthermofisher.com
The DNPH derivatization method is also applicable to the analysis of carbonyl compounds in water and soil samples. nih.govepa.gov For aqueous samples, a measured volume is typically buffered to an acidic pH (around 3) before the addition of the DNPH reagent. thermofisher.comunitedchem.com The mixture is then allowed to react, often with gentle heating, to ensure complete derivatization. thermofisher.com
After the reaction, the resulting hydrazone derivatives, including this compound, are extracted from the aqueous matrix. This can be achieved through liquid-liquid extraction or, more commonly, by solid-phase extraction (SPE) using a C18 cartridge. unitedchem.com The derivatives are then eluted from the SPE cartridge with a suitable solvent and analyzed by HPLC with UV detection, similar to the air analysis method. epa.govunitedchem.com This approach is outlined in U.S. EPA methods such as 8315A for various matrices and 554 specifically for drinking water. epa.govfishersci.com
Research into Non-Human Biological Interactions and Mechanisms
The study of how chemical compounds interact with biological systems is crucial for understanding fundamental life processes. This compound has proven to be an effective tool in elucidating these interactions, particularly in the context of enzyme activity and biomarker identification.
Studies on Enzyme Activity Assays and Metabolic Pathway Investigations Utilizing Carbonyl Derivatization
The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) to form their corresponding hydrazones is a well-established analytical technique. This method is particularly useful in enzyme activity assays where the product of an enzymatic reaction is a ketone or an aldehyde. The formation of the stable and colored 2,4-dinitrophenylhydrazone derivative allows for spectrophotometric quantification.
In the context of metabolic pathway investigations, particularly in microbial systems, the production of ketones such as 2-butanone can be a key indicator of a specific metabolic route. Researchers have optimized colorimetric assays using DNPH to quantify the production of various ketones and aldehydes in culture supernatants, facilitating high-throughput screening of microbial strains and engineered metabolic pathways. The distinct absorbance maxima of the dinitrophenylhydrazone derivatives of different carbonyl compounds allow for their specific detection.
Table 1: Absorbance Maxima of 2,4-Dinitrophenylhydrazone Derivatives of Various Ketones
| Ketone | Absorbance Maximum (nm) |
|---|---|
| Acetone | 490 |
| 2-Butanone | 490 |
| 2-Pentanone | 490 |
| 2-Hexanone | 485 |
| 2-Heptanone | 485 |
This data is instrumental in developing assays to monitor the enzymatic production of these ketones, including 2-butanone, in real-time.
Application in Research for Biomarker Detection in Non-Clinical Samples
The detection of specific volatile organic compounds (VOCs) can serve as a biomarker for various biological processes, including microbial metabolism and environmental contamination. 2-Butanone is one such VOC that can indicate the presence of certain microorganisms or metabolic activities. The derivatization of 2-butanone to this compound enhances its detectability, particularly in complex matrices.
For instance, studies on hydrocarbon-utilizing mycobacteria have employed this derivatization technique to identify metabolic intermediates. In experiments where Mycobacterium smegmatis was grown on n-butane, the resulting metabolic products were reacted with 2,4-dinitrophenylhydrazine. The melting point of the crystalline derivatives was then used to identify the presence of 2-butanone, confirming its role as a metabolic byproduct.
Table 2: Identification of 2-Butanone as a Metabolite in Mycobacterium smegmatis
| Sample | Melting Point of 2,4-Dinitrophenylhydrazone Derivative (°C) |
|---|---|
| Metabolite from n-butane grown culture | 122-123 |
| Authentic 2-Butanone | 110 |
This application highlights the utility of this compound in identifying key biomarkers in non-clinical microbiological research.
Use of Isotope-Labeled this compound in Mechanistic Tracing Studies
Isotope labeling is a powerful technique for tracing the fate of molecules in chemical and biological systems, providing invaluable insights into reaction mechanisms. The use of stable isotopes, such as deuterium (²H or D), has become increasingly common in these studies. Deuterium-labeled this compound is commercially available and serves as an important tool for mechanistic tracing. medchemexpress.commedchemexpress.com
While specific detailed mechanistic tracing studies utilizing deuterium-labeled this compound are not extensively published, its primary application lies in its use as an internal standard for quantitative analysis in mass spectrometry-based methods. The known mass shift between the labeled and unlabeled compound allows for precise quantification of 2-butanone in various samples.
The principle of a mechanistic tracing study would involve introducing a deuterium-labeled substrate into a biological system. The enzymatic or metabolic conversion of this substrate would be monitored over time. If 2-butanone is a product, its derivatization with DNPH followed by mass spectrometric analysis would reveal the incorporation of deuterium. The position and extent of deuterium incorporation in the this compound molecule can provide detailed information about the bond-breaking and bond-forming steps of the enzymatic reaction.
For example, a hypothetical study could investigate the enzymatic oxidation of a deuterated alkane to 2-butanone. By analyzing the resulting this compound, researchers could determine if a specific C-H bond was cleaved in the reaction, based on the retention or loss of deuterium at that position.
Table 3: Hypothetical Data from a Mechanistic Tracing Study
| Analyte | Mass-to-Charge Ratio (m/z) | Interpretation |
|---|---|---|
| Unlabeled this compound | 252.08 | Standard |
| Deuterium-labeled this compound (d3) | 255.10 | Internal Standard/Tracer |
| Product from deuterated substrate | 253.09 | Indicates incorporation of one deuterium atom |
Such studies are crucial for a fundamental understanding of enzyme mechanisms and metabolic pathways at a molecular level.
Future Research Directions and Translational Opportunities
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The traditional synthesis of hydrazones, including 2-butanone (B6335102) 2,4-dinitrophenylhydrazone, often relies on strong acid catalysts and organic solvents. Future research is increasingly focused on developing "green" and sustainable synthetic methodologies that are both environmentally benign and economically viable.
Key research thrusts in this area include:
Green Catalysis: Exploration is underway to replace harsh mineral acids like sulfuric acid with milder or reusable catalysts. Studies have shown promising results using acetic acid, which is less corrosive and hazardous. orientjchem.org The development of heterogeneous catalysts, such as MgO nanoparticles, offers advantages like easy separation and reusability, minimizing waste.
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net This technique can significantly reduce reaction times from hours to minutes and often increases product yields, representing a more energy-efficient approach compared to conventional refluxing. researchgate.net
Solvent-Free and Aqueous Synthesis: A significant goal of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions, where reactants are simply mixed and irradiated, has proven successful for various hydrazones. ajgreenchem.comrsc.org Additionally, conducting the synthesis in aqueous media presents an attractive, environmentally friendly alternative. orientjchem.org
Enhanced Stereoselectivity: The formation of 2-butanone 2,4-dinitrophenylhydrazone can result in E and Z stereoisomers. Future synthetic methods will likely focus on achieving higher stereoselectivity. The use of advanced catalysts, such as heterogeneous single-atom platinum catalysts, has shown exceptional E-selectivity in the synthesis of other hydrazone esters and could be adapted for this purpose. nih.govresearchgate.net
| Synthetic Approach | Traditional Method | Future Direction | Sustainability Benefit |
| Catalyst | Concentrated Sulfuric Acid | Mild acids (e.g., Acetic Acid), Heterogeneous nanocatalysts | Reduced corrosivity, catalyst reusability, less waste |
| Solvent | Methanol (B129727) / Ethanol (B145695) | Solvent-free conditions, Water | Elimination of volatile organic compounds (VOCs) |
| Energy Input | Conventional Heating (Reflux) | Microwave Irradiation, Ultrasonic conditions | Reduced reaction time, lower energy consumption |
| Selectivity | Forms E/Z isomer mixture | Single-atom catalysts, optimized conditions | Higher purity of desired isomer, simplified purification |
Integration of this compound Chemistry into Advanced Materials Science
The chemistry of the hydrazone functional group (C=N-NH) is being increasingly leveraged in the field of materials science. The reversible nature of the hydrazone bond, which is stable at neutral pH but can be cleaved under acidic conditions, makes it a key component in creating dynamic and responsive materials. numberanalytics.comwikipedia.org
Translational opportunities in this domain include:
Smart Hydrogels: Hydrazone linkages can be used as cross-linkers in polymer networks to create "smart" hydrogels. These materials could be designed for controlled drug delivery, where the acidic environment of specific cells or tissues (like lysosomes or tumor microenvironments) triggers the cleavage of the hydrazone bond and releases an encapsulated therapeutic agent. numberanalytics.comwikipedia.org
Self-Healing Materials: The dynamic covalent nature of the hydrazone bond could be exploited to develop self-healing polymers. When a material is damaged, the reversible bond formation could allow the polymer network to reform under specific stimuli, restoring its structural integrity.
Chemosensors: The hydrazone scaffold is integral to many chemosensors, particularly for detecting metal ions. nih.govrsc.orgrsc.org While this compound itself is known for carbonyl detection, its structure could be modified to create new colorimetric or fluorescent sensors. The dinitrophenyl group already provides a strong chromophore, which could be tuned through further functionalization to achieve high sensitivity and selectivity for environmental toxins or biologically relevant ions. nih.gov
Organic Electronics and Pigments: Hydrazones are used as components in pigments and may have applications in organic electronics as hole-transporting materials. Research could explore the specific electronic properties of this compound and its derivatives for potential use in devices like organic light-emitting diodes (OLEDs) or photovoltaic cells.
Refinement of Analytical Methodologies for Ultra-Trace Level Detection and Miniaturization
While the derivatization of carbonyls with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by High-Performance Liquid Chromatography (HPLC) is a mature technique, there is a continuous drive to enhance sensitivity, specificity, and throughput. wikipedia.orgnih.gov
Future advancements are expected in:
Advanced Mass Spectrometry Techniques: Coupling liquid chromatography with mass spectrometry (LC-MS) has significantly improved detection limits. longdom.org Future research will focus on optimizing ionization sources. For instance, studies have shown that Atmospheric Pressure Photoionization (APPI) can offer lower limits of detection for DNPH derivatives compared to the more common Atmospheric Pressure Chemical Ionization (APCI). researchgate.net The use of negative ion mode electrospray ionization (ESI) has also proven effective for detecting hydrazones. longdom.org
Managing Isomers and Stability: A known analytical challenge is the presence of E/Z isomers of DNPH derivatives, which can complicate chromatographic separation and quantification. nih.govnih.gov Furthermore, the derivatives, particularly from ketones, can be unstable in acidic and aqueous solutions. nih.gov Future methodologies will need to refine conditions to either promote the formation of a single isomer or ensure complete and stable separation for accurate quantification. Reductive amination of the hydrazones to form more stable derivatives is one promising strategy. nih.gov
Miniaturization and High-Throughput Screening: There is a growing demand for miniaturized, field-portable analytical systems for real-time environmental or occupational monitoring. This requires developing microfluidic devices ("lab-on-a-chip") that can perform derivatization and detection in a single, automated step. Furthermore, adapting DNPH-based colorimetric assays to 96-well plate formats can enable high-throughput screening in industrial or biomedical research, for example, in monitoring microbial cell factories. acs.org
| Analytical Technique | Current Status | Future Refinement | Benefit |
| LC-UV | Standard method for quantification | UHPLC for faster separation | Increased sample throughput |
| LC-MS | ESI, APCI are common | Optimization of APPI, tandem MS (MS/MS) | Lower detection limits, enhanced structural confirmation |
| Sample Prep | Manual derivatization | Automated, microfluidic systems | Miniaturization, suitability for field use |
| Derivative Stability | E/Z isomers and hydrolysis are known issues | Reductive stabilization, optimized pH control | Improved quantitative accuracy and reproducibility |
Deeper Exploration of Reactivity under Extreme Conditions and Complex Media
Understanding the stability and reactivity of this compound is critical for its reliable application, especially in non-ideal environments. Much of the existing data pertains to standard laboratory conditions.
Future research should systematically investigate its behavior in:
Complex Biological Matrices: For applications in metabolomics or clinical diagnostics, it is crucial to understand how the compound and its formation are affected by components in samples like blood plasma or urine. The instability of hydrazone products in biological samples is a known challenge that needs to be overcome for reliable analysis. researchgate.net
Environmental Samples: When used to detect carbonyls in air, water, or soil, the derivatization reaction may be influenced by interfering compounds, humidity, and UV radiation. UV light, for example, can promote the isomerization of aldehyde-DNPHydrazones. nih.gov
Extreme Physicochemical Conditions: A deeper understanding of the compound's thermal stability, behavior under high pressure, and reactivity in highly acidic, basic, or oxidative environments is needed. Studies have shown that the decomposition rate of ketone hydrazones is dependent on acid concentration, reaching an equilibrium between the hydrazone, the parent carbonyl, DNPH, and water. nih.govresearchgate.net The equilibrium constants for these reactions are relatively large, indicating a significant tendency to hydrolyze back to the starting materials, which impacts analytical accuracy. nih.govresearchgate.net
Computational Chemistry Advancements for Predictive Modeling of Derivatives and Analogs
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new compounds with desired properties. Density Functional Theory (DFT) has been widely applied to study hydrazone derivatives. tandfonline.commdpi.comresearchgate.net
Future computational efforts can be directed towards:
Predictive Structural and Electronic Properties: DFT calculations can be used to model the geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energy gaps) of this compound and its analogs. tandfonline.comepstem.net This can help predict their spectroscopic characteristics, stability, and reactivity before they are synthesized in the lab.
Mechanism Elucidation: Computational modeling can provide detailed insights into reaction mechanisms. For example, DFT has been used to map the energy profile of the acid-catalyzed hydrolysis of hydrazones, clarifying the roles of proton transfer and intermediate stability. acs.org This knowledge can be used to design more stable derivatives or control reaction outcomes.
Virtual Screening and Design: For applications in materials science or as chemosensors, computational tools can be used to perform virtual screening of libraries of potential derivatives. Molecular docking simulations can predict the binding affinity of modified hydrazones to specific targets, such as metal ions or biological macromolecules, guiding the synthesis of the most promising candidates. nih.govresearchgate.net
ADMET Prediction: For any potential biological application, in silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new hydrazone analogs, helping to identify candidates with favorable drug-like properties early in the development process. epstem.net
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2-butanone 2,4-dinitrophenylhydrazone, and how do reaction conditions influence yield?
Answer:
- Synthesis Protocol : React 2-butanone with Brady’s reagent (2,4-dinitrophenylhydrazine in acidic ethanol/water). The reaction is typically conducted at room temperature for 1–2 hours .
- Optimization : Adjust pH (2–3) using HCl to accelerate hydrazone formation. Excess ketone ensures quantitative conversion .
- Yield Calculation : Use stoichiometric ratios and monitor via TLC. Theoretical yield assumes 100% conversion (e.g., 10 mmol ketone → 10 mmol product). Crude yields often exceed 85% after recrystallization .
Q. Q2: How can melting point analysis distinguish this compound from other carbonyl derivatives?
Answer:
- Procedure : Purify the derivative via recrystallization (ethanol/water), then measure melting point (mp).
- Data Comparison : Cross-reference with literature (e.g., 2-butanone derivative mp ≈ 148–155°C; acetaldehyde derivative: 1019-57-4 mp ~150°C ).
- Troubleshooting : Impurities broaden mp ranges. Re-crystallize until sharp mp is observed .
Structural Characterization
Q. Q3: What spectroscopic techniques are essential for confirming the structure of 2,4-dinitrophenylhydrazones?
Answer:
- 1H NMR : Identify hydrazone NH (~10–12 ppm) and aryl protons (δ 7–9 ppm). For 2-butanone derivatives, methyl groups appear as singlets (δ 1.0–2.5 ppm) .
- IR : Confirm C=N stretch (~1600 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520, 1340 cm⁻¹) .
- UV-Vis : Detect π→π* transitions (λmax ~360–400 nm) in conjugated hydrazone systems .
Q. Q4: How can X-ray crystallography resolve ambiguities in hydrazone geometry?
Answer:
- Crystallization : Grow single crystals via slow evaporation (ethanol or ethyl acetate).
- Key Findings : Intramolecular N–H⋯O hydrogen bonds stabilize planar configurations. Dihedral angles between aryl rings (e.g., 4.63° in 2-methoxybenzaldehyde derivatives) reveal steric effects .
- Applications : Validate computational models (e.g., DFT) for tautomerism studies .
Advanced Reactivity and Applications
Q. Q5: How do solvent polarity and substituents affect the tautomeric equilibrium of 2,4-dinitrophenylhydrazones?
Answer:
- Mechanistic Insight : In polar solvents (e.g., DMSO), keto-enol tautomerism is suppressed due to stabilization of the hydrazone form. Electron-withdrawing groups (e.g., NO₂) favor the hydrazone tautomer .
- Experimental Design : Use NMR titration (e.g., in CDCl₃ vs. DMSO-d₆) to monitor tautomeric ratios .
Q. Q6: What strategies improve the antioxidant activity of 2,4-dinitrophenylhydrazone derivatives?
Answer:
- Structure-Activity Relationship : Introduce electron-donating groups (e.g., –OH, –OCH₃) to enhance radical scavenging. Derivatives with para-substituted hydroxyl groups show IC₅₀ values <50 μM in DPPH assays .
- Validation : Compare in vitro antioxidant activity using standardized protocols (e.g., ABTS, FRAP) .
Data Analysis and Contradictions
Q. Q7: How should researchers address discrepancies in reported melting points for 2,4-dinitrophenylhydrazones?
Answer:
Q. Q8: Why do theoretical and experimental yields diverge in hydrazone syntheses?
Answer:
- Key Factors : Side reactions (e.g., oxidation of hydrazine), incomplete precipitation, or solubility issues.
- Mitigation : Use excess 2,4-DNPH (1.2 equivalents), acidify reaction medium (pH 2–3), and chill to precipitate product .
Safety and Handling
Q. Q9: What precautions are critical when handling 2,4-dinitrophenylhydrazine and its derivatives?
Answer:
- Hazard Mitigation : Use fume hoods (explosive dust risk), avoid open flames (flammable solvents), and wear nitrile gloves (skin irritation).
- First Aid : For inhalation, move to fresh air; for ingestion, rinse mouth and seek medical attention .
Coordination Chemistry (Advanced)
Q. Q10: How do 2,4-dinitrophenylhydrazones act as ligands in transition metal complexes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
